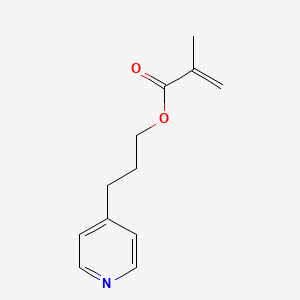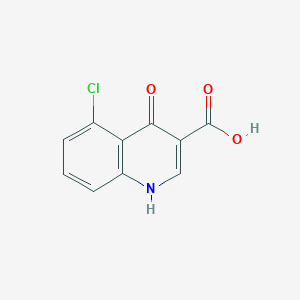![molecular formula C9H8N2O B3158679 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 860297-50-3](/img/structure/B3158679.png)
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde
Overview
Description
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Mechanism of Action
Target of Action
Similar compounds such as 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against fibroblast growth factor receptors (fgfr1, 2, and 3) .
Mode of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit fgfrs . FGFRs are a family of receptor tyrosine kinases involved in cell proliferation, migration, and differentiation . Upon binding to fibroblast growth factors, these receptors undergo dimerization and autophosphorylation, leading to the activation of downstream signaling pathways .
Biochemical Pathways
Fgfr inhibitors, such as 1h-pyrrolo[2,3-b]pyridine derivatives, can affect several downstream signaling pathways, including ras–mek–erk, plcγ, and pi3k–akt . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Result of Action
Similar compounds like 1h-pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit the proliferation of cancer cells and induce apoptosis .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs leads to the inhibition of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . These interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In particular, this compound inhibits the proliferation of breast cancer cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of cancer cells, further demonstrating its potential as an anti-cancer agent . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately disrupting the signaling pathways that promote cell proliferation and survival. Additionally, the compound’s interaction with FGFRs results in changes in gene expression, further contributing to its anti-cancer effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures between 0-8°C
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cancer cell proliferation and induce apoptosis without causing significant toxicity At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with FGFRs and subsequent inhibition of downstream signaling pathways are key aspects of its metabolic involvement . Additionally, the compound may affect metabolic flux and metabolite levels, further contributing to its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding the compound’s mechanism of action and optimizing its therapeutic applications.
Preparation Methods
The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of pyrrole derivatives with aldehydes under acidic or basic conditions can lead to the formation of the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Scientific Research Applications
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can be compared with other similar heterocyclic compounds, such as:
1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: This compound has a similar structure but differs in the position of the aldehyde group, which can lead to different reactivity and applications.
2-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde: The presence of a methyl group at a different position can influence the compound’s chemical properties and biological activities.
3-Methyl-1H-pyrazole-4-carbaldehyde: Although it contains a different ring system, it shares some reactivity patterns with this compound.
Properties
IUPAC Name |
1-methylpyrrolo[2,3-c]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-2-3-10-4-9(8)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUXVPNLOYRJJDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=NC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223837 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860297-50-3 | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=860297-50-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,7-Diethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3158608.png)

![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)
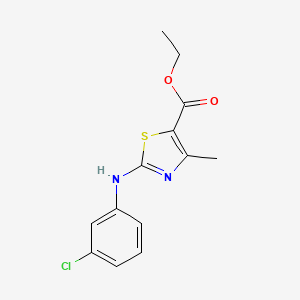
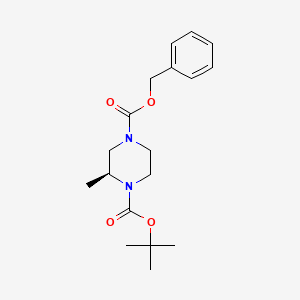

![3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)propanoic acid](/img/structure/B3158644.png)
![7-Benzyl-4-chloro-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B3158649.png)
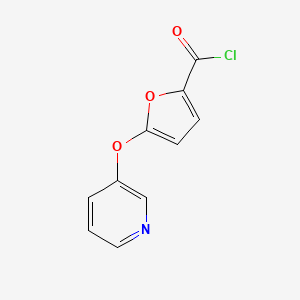
![N-methyl-1-[4-(piperidin-1-ylmethyl)phenyl]methanamine](/img/structure/B3158659.png)
![[1,1'-Biphenyl]-2,2',4,4'-tetraamine tetrahydrochloride](/img/structure/B3158661.png)
